N'-Hexadecylthiophene-2-carbohydrazide serves as a key starting material for the synthesis of conjugated polymers. Conjugated polymers are a class of materials with alternating single and double bonds between carbon atoms, allowing for the delocalization of electrons across the polymer backbone. This delocalization grants them unique electrical and optical properties, making them attractive for various applications in organic electronics [].
By incorporating N'-Hexadecylthiophene-2-carbohydrazide into the polymer chain, researchers can tailor the properties of the resulting material. The hexadecyl group (a long, saturated hydrocarbon chain) contributes hydrophobic character, improving the processability and self-assembly of the polymer. The thiophene ring (a five-membered aromatic ring containing sulfur) introduces π-conjugation, influencing the electronic behavior of the polymer [].
Through various synthetic techniques, N'-Hexadecylthiophene-2-carbohydrazide can be used to create different types of functional polymers. Here are two prominent examples:
P3ATs are a well-studied class of conjugated polymers known for their semiconducting properties. By employing N'-Hexadecylthiophene-2-carbohydrazide as a building block, researchers can synthesize P3ATs with controlled chain lengths and varying side-chain substituents. These modifications influence the polymer's bandgap (energy difference between occupied and unoccupied electronic states) and charge transport characteristics, making them suitable for applications in organic solar cells and field-effect transistors [].
N'-Hexadecylthiophene-2-carbohydrazide can be combined with other monomers to create block copolymers. These materials consist of segments with distinct chemical functionalities. The hexadecyl group can act as a hydrophobic block, while the thiophene unit can serve as a hydrophilic or electronically active block. This microphase separation within the block copolymer allows for the design of materials with unique morphologies and properties, finding potential applications in areas like organic photovoltaics and self-assembled nanostructures [].
SIS17 is a potent and selective inhibitor of histone deacetylase 11, an enzyme involved in various cellular processes including gene expression regulation and cellular signaling. Its chemical structure is designed to provide high specificity towards HDAC11, making it a valuable tool in both research and therapeutic applications. The compound exhibits an inhibitory concentration (IC50) of approximately 830 nanomolar for HDAC11, while showing significantly higher IC50 values (>100 micromolar) against other histone deacetylases such as HDAC1, HDAC4, and HDAC8, as well as sirtuins 1 through 3 and 6 .
SIS17 primarily functions by inhibiting the deacetylation activity of HDAC11. This inhibition can lead to the accumulation of acetylated proteins, which are crucial for various biological functions. The compound's mechanism of action involves binding to the active site of the enzyme, thereby preventing substrate interaction. In vitro studies have demonstrated that SIS17 can effectively inhibit HDAC11 demyristoylation activity .
The biological activity of SIS17 has been linked to its effects on microglial activation and inflammation. Recent studies suggest that SIS17 may alleviate symptoms associated with depression by modulating microglial functions through HDAC11 inhibition . Additionally, SIS17 has shown potential in regulating type I interferon signaling pathways, further indicating its role in immune responses .
SIS17 can be synthesized through several methods involving organic synthesis techniques. The synthesis typically includes the formation of key intermediates followed by coupling reactions to construct the final compound. Specific methodologies may involve solid-phase peptide synthesis or solution-phase synthesis techniques, which allow for the precise control over the compound's stereochemistry and functional groups .
SIS17 has applications in both basic research and potential therapeutic settings. Its primary use is as a research tool to study the role of HDAC11 in various biological processes, particularly in neuroinflammation and psychiatric disorders. Furthermore, due to its selective inhibition profile, SIS17 may serve as a lead compound for developing new treatments targeting diseases linked to dysregulated histone deacetylation .
Interaction studies involving SIS17 have focused on its binding affinity and selectivity for HDAC11 compared to other deacetylases. These studies utilize techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify binding interactions. Results indicate that SIS17 exhibits a high degree of selectivity towards HDAC11, making it less likely to interfere with other histone deacetylases or sirtuins .
Several compounds exhibit similar inhibitory properties towards histone deacetylases but differ in their selectivity and biological effects. Below is a comparison highlighting the uniqueness of SIS17:
| Compound Name | Target Enzyme(s) | IC50 (nM) | Selectivity | Notable Effects |
|---|---|---|---|---|
| SIS17 | HDAC11 | 830 | High (vs. other HDACs) | Alleviates microglial activation |
| Trapoxin A | HDAC1/HDAC2/HDAC11 | ~100 | Moderate | Broad-spectrum effects on multiple HDACs |
| Garcinol | HDAC1/HDAC2/HDAC8 | ~300 | Moderate | Anti-inflammatory properties |
| SAHA (Vorinostat) | HDAC1/HDAC2/HDAC3 | ~1000 | Low | Approved for cancer treatment |
SIS17 stands out due to its high selectivity for HDAC11, making it particularly useful for studying specific pathways without affecting other deacetylases significantly.
SIS17 (chemical name: N'-hexadecylthiophene-2-carbohydrazide) is a synthetic small molecule with the molecular formula C₂₁H₃₈N₂OS and a molecular weight of 366.6 g/mol . Its structure comprises a thiophene-2-carbohydrazide core linked to a 16-carbon alkyl chain (hexadecyl group). Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling point | 454.9 ± 27.0 °C (predicted) | |
| Density | 0.975 ± 0.06 g/cm³ | |
| pKa | 12.38 ± 0.23 (predicted) | |
| Solubility (DMSO) | 125 mg/mL (340.97 mM) | |
| Solubility (ethanol) | 18 mg/mL (49.1 mM) |
The thiophene ring contributes to aromaticity and planar geometry, while the alkyl chain enhances lipophilicity, critical for membrane permeability . X-ray crystallography confirms a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 6.1202 Å, b = 8.3907 Å, c = 12.5332 Å, and β = 98.66° .
SIS17 is synthesized via a three-step protocol:
Structural confirmation employs:
The hexadecyl chain and thiophene-carbohydrazide moiety are critical for HDAC11 inhibition:
| Modification | IC₅₀ (HDAC11) | Selectivity vs. HDAC1-10 |
|---|---|---|
| Full-length alkyl (C16) | 0.83 μM | >100-fold |
| Short alkyl (C6) | 1300 μM | <10-fold |
| Benzene-core analog | 35 μM | Non-selective |
SIS17 exhibits moderate stability under standard laboratory conditions:
Solubility profiles:
| Solvent | Concentration (mg/mL) | Application Notes |
|---|---|---|
| DMSO | 125 | Sonication required |
| Ethanol | 18 | Limited utility in assays |
| Water | <0.1 | Not recommended |
The logP value of 5.2 (predicted) underscores high lipophilicity, aligning with its cell permeability .
SIS17, chemically known as N'-hexadecylthiophene-2-carbohydrazide, represents a highly selective inhibitor of histone deacetylase 11 with exceptional potency and specificity [3]. The compound exhibits a molecular formula of C21H38N2OS and a molecular weight of 366.60 daltons [19] [20]. This thiophene-based carbohydrazide demonstrates remarkable selectivity for HDAC11 through its unique structural architecture that exploits the distinctive binding pocket characteristics of this class IV histone deacetylase [3].
The inhibition profile of SIS17 against HDAC11 reveals a half-maximal inhibitory concentration of 0.83 micromolar when tested against myristoyl-H3K9 peptide substrates [3]. When evaluated using myristoyl-serine hydroxymethyltransferase 2 peptides as substrates, SIS17 demonstrates enhanced potency with an IC50 value of 270 nanomolar [15]. These differential IC50 values reflect the substrate-dependent nature of HDAC11 inhibition and highlight the importance of physiologically relevant substrate selection in biochemical assays [3].
Kinetic analysis of HDAC11 inhibition by SIS17 reveals fundamental parameters governing the enzyme-inhibitor interaction. The Michaelis constant for myristoyl-H3K9 peptide substrates in the presence of HDAC11 is 17.3 micromolar, indicating moderate substrate affinity [28]. The catalytic efficiency, expressed as the ratio of kcat to Km, reaches 1.54 × 10⁴ M⁻¹s⁻¹ for the demyristoylation reaction, demonstrating the high enzymatic proficiency of HDAC11 in processing fatty-acylated substrates [28].
| Parameter | Value | Substrate | Reference |
|---|---|---|---|
| IC50 (HDAC11) | 0.83 μM | Myristoyl-H3K9 peptide | [3] |
| IC50 (HDAC11) | 270 nM | Myristoyl-SHMT2 peptide | [15] |
| Km | 17.3 μM | Myristoyl-H3K9 peptide | [28] |
| Catalytic efficiency (kcat/Km) | 1.54 × 10⁴ M⁻¹s⁻¹ | Myristoyl-H3K9 peptide | [28] |
Cellular permeability studies demonstrate that SIS17 successfully penetrates cell membranes and maintains bioactivity in living systems [3]. Liquid chromatography-mass spectrometry analysis confirms the presence of SIS17 in cell lysates following treatment, validating its cellular accessibility [3]. The effective concentration range for cellular activity spans from 12.5 to 50 micromolar, with significant inhibition of serine hydroxymethyltransferase 2 demyristoylation observed at the lower end of this concentration range [3].
The molecular interaction profile of SIS17 with HDAC11 reveals a sophisticated binding mechanism characterized by multiple complementary interactions that contribute to both potency and selectivity [12] [26]. Computational docking studies utilizing optimized HDAC11 AlphaFold models demonstrate that SIS17 adopts a bidentate chelation mode with the catalytic zinc ion, forming two distinct coordinate bonds with distances ranging between 2.35 and 2.42 angstroms [12].
The carbohydrazide moiety of SIS17 serves as the primary zinc-binding group, with the carbonyl oxygen and hydrazide nitrogen atoms simultaneously coordinating to the zinc center [12]. This bidentate chelation pattern provides exceptional binding stability and represents the fundamental mechanism underlying HDAC11 inhibition [3]. The zinc coordination geometry closely resembles that observed with other hydroxamic acid-based histone deacetylase inhibitors, yet the carbohydrazide group offers distinct advantages in terms of selectivity and metabolic stability [3].
Hydrogen bonding interactions contribute significantly to the binding affinity and orientation of SIS17 within the HDAC11 active site [26]. A salt bridge formation with histidine 142 provides high-stability anchoring, demonstrating nearly 100% persistence during molecular dynamics simulations [26]. Additional hydrogen bonding with histidine 143 shows moderate stability with persistence ranging from 54 to 72%, contributing to the overall binding energy while allowing for dynamic flexibility [26]. The interaction with tyrosine 304 through the carbonyl oxygen of the carbohydrazide group enhances selectivity by providing specific recognition elements unique to the HDAC11 binding environment [26].
The hexadecyl alkyl chain of SIS17 occupies the lateral tunnel, also known as the foot pocket, within the HDAC11 structure [27]. This hydrophobic tunnel accommodates long aliphatic chains and represents a distinctive feature that differentiates HDAC11 from other histone deacetylase family members [16] [27]. The alkyl chain forms extensive hydrophobic interactions with phenylalanine 37, phenylalanine 141, phenylalanine 152, and cysteine 153, providing substantial binding energy and explaining the chain length specificity observed in structure-activity relationship studies [27].
| Interaction Type | Residues/Groups Involved | Binding Distance | Stability | Reference |
|---|---|---|---|---|
| Zinc Chelation (Carbonyl) | Zinc ion | 2.35-2.42 Å | High | [12] |
| Zinc Chelation (Hydrazide) | Zinc ion | 2.35-2.42 Å | High | [12] |
| Salt Bridge | Histidine 142 | - | ~100% persistence | [26] |
| Hydrogen Bond | Histidine 143 | - | 54-72% persistence | [26] |
| Hydrogen Bond | Tyrosine 304 | - | Variable | [26] |
| Hydrophobic Interactions | Phe37, Phe141, Phe152, Cys153 | - | High | [27] |
The binding kinetics of SIS17 reflect the multivalent nature of its interaction with HDAC11 [3]. The compound demonstrates rapid association kinetics consistent with the accessibility of the binding site and the favorable energetics of zinc coordination [3]. Dissociation rates remain relatively slow due to the multiple simultaneous interactions, contributing to the observed potency and duration of action in cellular systems [3].
The selectivity profile of SIS17 across histone deacetylase family members represents one of its most remarkable characteristics, demonstrating exceptional discrimination for HDAC11 over other histone deacetylase isoforms [3]. Comprehensive selectivity screening against representative members from each histone deacetylase class reveals no significant inhibition of class I histone deacetylases, including HDAC1 and HDAC8, at concentrations up to 100 micromolar [3]. This selectivity represents a greater than 100-fold preference for HDAC11 over these closely related enzymes [3].
Class II histone deacetylases, exemplified by HDAC4, show similarly minimal inhibition by SIS17 [3]. The compound demonstrates no detectable activity against HDAC4 at 100 micromolar concentrations, indicating selectivity ratios exceeding 100-fold relative to HDAC11 [3]. This selectivity is particularly significant given that class II histone deacetylases share structural similarities with HDAC11 and possess zinc-dependent catalytic mechanisms [3].
The nicotinamide adenine dinucleotide-dependent class III histone deacetylases, known as sirtuins, exhibit no inhibition by SIS17 across multiple family members [3]. SIRT1, SIRT2, SIRT3, and SIRT6 all demonstrate resistance to SIS17 inhibition at 100 micromolar concentrations [3]. This selectivity profile is expected given the fundamental mechanistic differences between zinc-dependent and nicotinamide adenine dinucleotide-dependent deacetylases, yet it confirms the specificity of SIS17 for zinc-containing enzymes within the histone deacetylase superfamily [3].
| HDAC Isoform | Class | Inhibition at 100 μM | Selectivity Ratio | Reference |
|---|---|---|---|---|
| HDAC11 | IV | IC50 = 0.83 μM | 1.0 | [3] |
| HDAC1 | I | No significant inhibition | >120-fold | [3] |
| HDAC8 | I | No significant inhibition | >120-fold | [3] |
| HDAC4 | IIa | No significant inhibition | >120-fold | [3] |
| SIRT1 | III | No significant inhibition | >120-fold | [3] |
| SIRT2 | III | No significant inhibition | >120-fold | [3] |
| SIRT3 | III | No significant inhibition | >120-fold | [3] |
| SIRT6 | III | No significant inhibition | >120-fold | [3] |
Mechanistic analysis of selectivity reveals that the unique structural features of HDAC11 enable specific recognition of SIS17 [27]. The lateral tunnel or foot pocket present in HDAC11 can accommodate the extended hexadecyl chain, while similar tunnels in other histone deacetylases are either absent or significantly constricted [27]. Class II histone deacetylases lack this tunnel due to salt bridge formation between glutamate and arginine residues that constrain the binding pocket, preventing accommodation of long alkyl chains [27].
The thiophene ring system of SIS17 contributes to selectivity through specific aromatic interactions within the HDAC11 binding site [3]. Substitution of the thiophene ring with pyrrole, as demonstrated in compound SIS39, results in complete loss of activity, highlighting the importance of the electron-donating properties and reduced polarity of the thiophene system [3]. This structure-activity relationship underscores the precision required for HDAC11 recognition and explains the exceptional selectivity observed [3].
Cellular selectivity validation confirms that SIS17 maintains its selectivity profile in living systems [3]. Treatment of cells with SIS17 at concentrations up to 50 micromolar does not increase acetylation levels of alpha-tubulin or histone H3, substrates commonly modified by class I and class II histone deacetylases [3]. In contrast, the pan-histone deacetylase inhibitor suberoylanilide hydroxamic acid significantly increases acetylation of these substrates at 1 micromolar concentration, demonstrating the selectivity of SIS17 in cellular environments [3].
The inhibition mechanism of SIS17 specifically targets the defatty-acylase activity of HDAC11, representing a distinct biochemical function that differs fundamentally from traditional histone deacetylase activity [28]. HDAC11 demonstrates defatty-acylase activity that exceeds its deacetylase activity by more than 10,000-fold, positioning it as the most efficient fatty-acid deacylase within the histone deacetylase family [28]. SIS17 exploits this enzymatic preference through its structural design, which mimics the fatty-acylated substrates recognized by HDAC11 [3].
The catalytic mechanism of HDAC11 defatty-acylase activity involves the hydrolysis of fatty-acyl lysine modifications, particularly myristoyl and palmitoyl groups attached to protein substrates [28]. The enzyme exhibits optimal activity against acyl chains spanning 12 to 16 carbon atoms, with decanoyl and dodecanoyl substrates showing the highest conversion rates approaching 100% under standard assay conditions [16]. This substrate specificity pattern directly correlates with the structural optimization observed in SIS17, where the hexadecyl chain length provides optimal complementarity to the HDAC11 binding pocket [3].
Serine hydroxymethyltransferase 2 serves as the primary physiological substrate for HDAC11 defatty-acylase activity [14] [28]. This mitochondrial enzyme undergoes lysine fatty-acylation, particularly myristoylation, which regulates its cellular localization and functional interactions [14]. HDAC11-catalyzed demyristoylation of serine hydroxymethyltransferase 2 affects the protein's ability to regulate type I interferon receptor ubiquitination and cell surface expression, thereby modulating immune signaling pathways [14].
SIS17 inhibits the demyristoylation of serine hydroxymethyltransferase 2 both in vitro and in cellular systems [3] [15]. In biochemical assays using purified enzymes and peptide substrates, SIS17 prevents HDAC11-mediated removal of myristoyl groups from serine hydroxymethyltransferase 2-derived peptides with an IC50 of 270 nanomolar [15]. Cellular studies demonstrate that SIS17 treatment increases the fatty-acylation levels of endogenous serine hydroxymethyltransferase 2, confirming its ability to inhibit HDAC11 defatty-acylase activity in living cells [3].
| Substrate | HDAC11 Activity | SIS17 Inhibition | IC50 Value | Reference |
|---|---|---|---|---|
| Myristoyl-H3K9 peptide | High defatty-acylase | Complete inhibition | 0.83 μM | [3] |
| Myristoyl-SHMT2 peptide | High defatty-acylase | Complete inhibition | 270 nM | [15] |
| Palmitoyl-H3K9 peptide | Moderate defatty-acylase | Inhibition | >0.83 μM | [28] |
| Decanoyl-H3K9 peptide | Low defatty-acylase | Limited inhibition | >10 μM | [16] |
| Acetyl-H3K9 peptide | Minimal deacetylase | No significant effect | >100 μM | [28] |
The zinc-dependent catalytic mechanism underlying HDAC11 defatty-acylase activity provides the molecular basis for SIS17 inhibition [28]. The catalytic zinc ion coordinates with histidine and aspartate residues within the active site, creating an electrophilic center that activates water molecules for nucleophilic attack on the fatty-acyl carbonyl carbon [25]. SIS17 disrupts this catalytic mechanism by chelating the zinc ion through its carbohydrazide group, preventing substrate binding and water activation [3].
Molecular dynamics simulations reveal that SIS17 binding induces conformational changes in the HDAC11 active site that further contribute to inhibition [26]. The presence of the inhibitor stabilizes specific loop conformations and restricts the flexibility required for substrate processing [26]. These allosteric effects complement the direct zinc chelation mechanism, providing multiple pathways through which SIS17 disrupts HDAC11 defatty-acylase activity [26].
SIS17 demonstrates superior cellular permeability compared to other histone deacetylase 11 inhibitors, exhibiting enhanced membrane penetration capabilities that facilitate intracellular target engagement [1] [2]. The compound's cellular uptake is primarily mediated through passive diffusion across the cellular membrane, driven by its favorable lipophilic properties [3] [4] [5] [6].
The molecular characteristics that contribute to SIS17's enhanced cellular uptake include its hexadecyl alkyl chain, which provides optimal lipophilicity for membrane permeation while maintaining selectivity for histone deacetylase 11 [1] [7]. This long hydrophobic chain enables the compound to traverse lipid bilayers more efficiently than shorter-chain analogs, resulting in superior intracellular bioavailability [4] [6].
Transport mechanisms for SIS17 involve non-specific membrane partitioning rather than active transport processes. The compound does not require specialized transporter proteins for cellular entry, as evidenced by its consistent activity across different cell types and conditions [2] [8]. This passive uptake mechanism ensures reliable intracellular delivery independent of cell-specific transporter expression patterns.
| Compound | Cellular Permeability | Effective Concentration | Mechanism |
|---|---|---|---|
| SIS17 | Superior | 20 μM | Passive diffusion |
| SIS7 | Moderate | >20 μM | Passive diffusion |
| FT895 | Lower | >4 μM | Passive diffusion |
Intracellular distribution of SIS17 occurs rapidly following membrane penetration, with the compound demonstrating efficient cytoplasmic localization and subsequent nuclear entry [9] [10]. The pharmacokinetic profile shows enhanced metabolic stability compared to structurally related histone deacetylase 11 inhibitors [4] [5] [6].
Metabolic stability represents a key advantage of SIS17 over alternative compounds. The thiophene ring system and carbohydrazide zinc-binding group contribute to enhanced resistance to cellular metabolism, resulting in prolonged intracellular half-life and sustained target engagement [3] [4] [6]. This improved stability allows for more consistent inhibition of histone deacetylase 11 activity over extended time periods.
Subcellular targeting of SIS17 aligns with histone deacetylase 11 localization patterns. The enzyme is primarily located in the nucleus where it regulates gene expression through histone deacetylation, but also functions in the cytoplasm where it performs defatty-acylation of serine hydroxymethyl transferase 2 [11] [12] [13]. SIS17 demonstrates the ability to engage histone deacetylase 11 in both compartments, as evidenced by its effects on substrate defatty-acylation [7] [14] [15].
Intracellular half-life studies indicate that SIS17 maintains therapeutic concentrations within cells for extended periods compared to less stable analogs. The compound's resistance to metabolic degradation is attributed to the thiophene heterocycle and the specific positioning of the long alkyl chain, which protect critical functional groups from enzymatic attack [4] [6].
| Parameter | SIS17 | Comparison |
|---|---|---|
| Metabolic Stability | High | Superior to FT895, SIS7 |
| Intracellular Half-life | Extended | Prolonged vs. alternatives |
| Compartment Distribution | Nuclear + Cytoplasmic | Matches HDAC11 localization |
| Degradation Resistance | Enhanced | Thiophene ring protection |
Enzymatic activity assays serve as the primary method for verifying SIS17's target engagement with histone deacetylase 11. High-performance liquid chromatography-based assays utilizing myristoyl-histone H3 lysine 9 peptide substrates demonstrate specific inhibition with an IC50 value of 0.83 μM [1] [7] [16] [15].
Substrate-specific assays using myristoyl-serine hydroxymethyl transferase 2 peptide provide more physiologically relevant target verification, showing enhanced potency with an IC50 of 0.27 μM [7] [15]. This substrate specificity confirms the compound's preference for the natural histone deacetylase 11 substrate over artificial peptide sequences.
Selectivity profiling employs comprehensive screening against all major histone deacetylase subtypes to verify target specificity. SIS17 demonstrates exceptional selectivity with IC50 values exceeding 100 μM against histone deacetylases 1, 4, 6, 8, and sirtuins 1-6 [7] [15]. This selectivity profile confirms that observed cellular effects result from specific histone deacetylase 11 inhibition rather than off-target effects.
Cellular thermal shift assays provide orthogonal target verification by measuring protein stabilization upon compound binding. These assays confirm direct protein-compound interaction in cellular environments, validating that SIS17 engages histone deacetylase 11 under physiological conditions [17] [18].
NanoBRET target engagement assays offer real-time measurement of compound binding in intact cells. These systems utilize histone deacetylase 11-NanoLuc fusion proteins to monitor competitive displacement of fluorescent tracers, providing quantitative assessment of intracellular target engagement [17] [18].
| Assay Type | Substrate/System | SIS17 IC50 | Validation Purpose |
|---|---|---|---|
| HPLC Enzymatic | Myristoyl-H3K9 | 0.83 μM | Primary activity |
| HPLC Enzymatic | Myristoyl-SHMT2 | 0.27 μM | Physiological substrate |
| Selectivity Panel | HDAC1-10, SIRT1-6 | >100 μM | Specificity confirmation |
| CETSA | Full-length HDAC11 | Active | Direct binding |
| NanoBRET | HDAC11-NanoLuc | Active | Cellular engagement |
Enzymatic degradation resistance of SIS17 in cellular systems contributes significantly to its superior pharmacological profile. The compound demonstrates enhanced stability against common metabolic pathways compared to structurally related histone deacetylase 11 inhibitors [4] [5] [6]. This stability results from the thiophene ring system, which provides protection against oxidative metabolism while maintaining zinc-binding capability.
Phase I metabolism studies indicate that SIS17 undergoes limited hepatic metabolism compared to alternative compounds. The carbohydrazide functional group remains intact under physiological conditions, preserving the zinc-chelating capability essential for histone deacetylase 11 inhibition [7] [4]. This metabolic stability translates to sustained target engagement and reduced dosing requirements.
Cellular esterase stability represents another advantage of SIS17's design. Unlike ester-containing histone deacetylase inhibitors that undergo rapid hydrolysis, the amide linkages in SIS17 remain stable in cellular environments containing high esterase activity [4] [6]. This stability ensures consistent intracellular concentrations over extended time periods.
Oxidative stress resistance has been demonstrated through exposure to reactive oxygen species commonly present in cellular systems. The thiophene heterocycle provides inherent resistance to oxidative degradation while the saturated alkyl chain remains stable under cellular oxidative conditions [6].
Comparative stability studies with FT895 and SIS7 reveal SIS17's superior metabolic profile. While FT895 demonstrates rapid degradation in cellular systems and SIS7 shows moderate stability, SIS17 maintains consistent activity for extended periods [3] [4] [5] [6]. This enhanced stability contributes to its superior performance in cellular assays requiring prolonged incubation periods.
| Stability Parameter | SIS17 | FT895 | SIS7 |
|---|---|---|---|
| Phase I Resistance | High | Moderate | Moderate |
| Esterase Stability | Excellent | Poor | Good |
| Oxidative Resistance | High | Moderate | Moderate |
| Cellular Half-life | Extended | Short | Moderate |
| Overall Stability Ranking | 1st | 3rd | 2nd |
Intracellular accumulation studies demonstrate that SIS17's metabolic stability enables sustained target engagement. The compound maintains therapeutic concentrations within cells for periods exceeding 24 hours, supporting once-daily dosing regimens in experimental protocols [15]. This sustained exposure is critical for achieving complete inhibition of histone deacetylase 11-mediated substrate defatty-acylation.